Dimethyl Quinoline-2,3-dicarboxylate
Overview
Description
Dimethyl quinoline-2,3-dicarboxylate is an organic compound with the molecular formula C13H11NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science, due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
Dimethyl Quinoline-2,3-dicarboxylate, also known as Dimethyl 2,3-quinolinedicarboxylate, has been found to exhibit significant anti-tubercular (TB) activities against H37Rv and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis . The compound interacts with the bacterial cells, making it a promising anti-TB agent .
Mode of Action
It is known that the compound exhibits its anti-tubercular activity by interacting with the bacterial cells
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
In silico evaluation of pharmacokinetic properties indicated overall drug-likeness for most of the compounds
Result of Action
The primary result of the action of this compound is its anti-tubercular activity. The compound has been found to be effective against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis . The most promising anti-TB agent was dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature . It is also important to avoid dust formation and inhalation of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl quinoline-2,3-dicarboxylate can be synthesized through a one-pot protocol involving aryl amines and dimethyl/diethyl acetylenedicarboxylates. The reaction is catalyzed by 20 mol% molecular iodine in acetonitrile at 80°C. This method is efficient, metal-free, and eco-friendly, providing high regioselectivity and good yields .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of molecular iodine as a catalyst is advantageous due to its low cost and minimal environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline-2,3-dicarboxylate esters.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Quinoline-2,3-dicarboxylate esters.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl quinoline-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties
Comparison with Similar Compounds
Quinoline-2,4-dicarboxylate: Similar in structure but differs in the position of carboxylate groups.
Quinoline-2,3-dicarboxylic acid: The acid form of dimethyl quinoline-2,3-dicarboxylate.
Dimethyl 2,3-quinolinedicarboxylate: Another ester derivative with similar properties
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
dimethyl quinoline-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13(16)18-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLAVRGABNTTSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451796 | |
Record name | Dimethyl Quinoline-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17507-03-8 | |
Record name | Dimethyl Quinoline-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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